molecular formula C10H14N2O4S2 B13818162 Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate CAS No. 40283-93-0

Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate

Cat. No.: B13818162
CAS No.: 40283-93-0
M. Wt: 290.4 g/mol
InChI Key: OKZCLMVQKVNQTO-UHFFFAOYSA-N
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Description

Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is a complex organosulfur compound It is characterized by the presence of a methanethiol group, a p-methoxybenzyl group, and an amidino group, all linked to a hydrogen thiosulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate typically involves multiple steps. One common approach is the protection of the p-methoxybenzyl group, which can be achieved under mildly oxidizing conditions using reagents such as dichlorodicyanobenzoquinone (DDQ) or strongly acidic conditions . The amidino group can be introduced through nucleophilic substitution reactions, where the p-methoxybenzyl-protected intermediate reacts with appropriate nucleophiles under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar protection and substitution strategies, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate exerts its effects involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, altering the structure and function of the target molecules. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

40283-93-0

Molecular Formula

C10H14N2O4S2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-methoxybenzene

InChI

InChI=1S/C10H14N2O4S2/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-17-18(13,14)15/h2-5H,6-7H2,1H3,(H2,11,12)(H,13,14,15)

InChI Key

OKZCLMVQKVNQTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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